![molecular formula C9H12N2O B11757873 (E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
(E)-propoxy[(pyridin-3-yl)methylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-propoxy[(pyridin-3-yl)methylidene]amine is a Schiff base compound derived from the condensation of propoxyamine and pyridine-3-carbaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals and their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-propoxy[(pyridin-3-yl)methylidene]amine typically involves the condensation reaction between propoxyamine and pyridine-3-carbaldehyde. This reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction. The reaction mixture is usually refluxed for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis has been explored as a green and efficient method for producing Schiff bases, offering advantages such as reduced reaction times and lower energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-propoxy[(pyridin-3-yl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction will regenerate the starting amine and aldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: The compound’s ability to form stable complexes with metals has been explored for therapeutic applications, such as in the design of metal-based drugs.
Industry: Schiff bases are used in the synthesis of dyes, pigments, and polymers due to their stability and reactivity.
Wirkmechanismus
The mechanism of action of (E)-propoxy[(pyridin-3-yl)methylidene]amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-[(2-arylimidazo[1,2-a]pyridine-3-yl)methylidene]pyridin-2-amines: These Schiff bases are similar in structure and have been studied for their pharmacological properties.
Pyridine-3-carbaldehyde derivatives: Compounds derived from pyridine-3-carbaldehyde share similar reactivity and applications.
Uniqueness
(E)-propoxy[(pyridin-3-yl)methylidene]amine is unique due to its specific combination of the propoxy group and the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(Z)-N-propoxy-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8- |
InChI-Schlüssel |
QNBOLLYOPCWBRB-FLIBITNWSA-N |
Isomerische SMILES |
CCCO/N=C\C1=CN=CC=C1 |
Kanonische SMILES |
CCCON=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



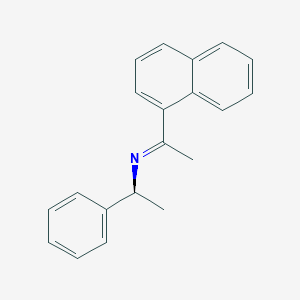
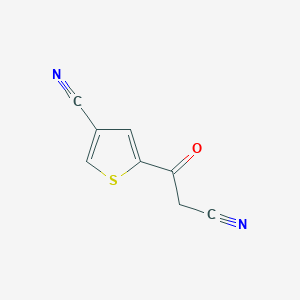
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

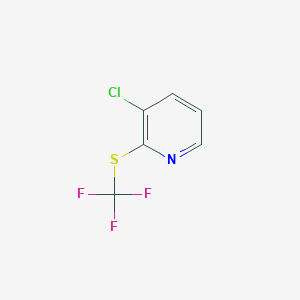

![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
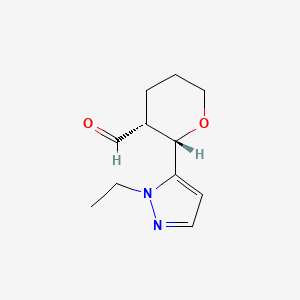
![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
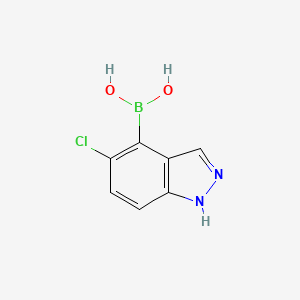
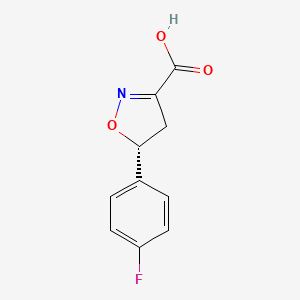
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
